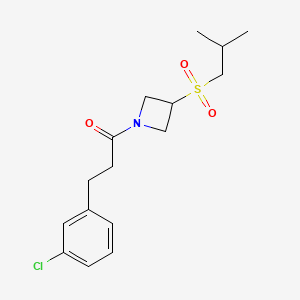

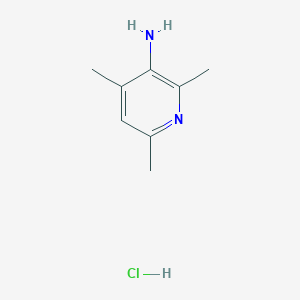

![molecular formula C15H16N4 B2353725 2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine CAS No. 637302-70-6](/img/structure/B2353725.png)

2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine” is a benzotriazole derivative. Benzotriazole derivatives are a class of compounds that have been found to be biologically active . They have been studied for their versatile biological properties, including antimicrobial, antiparasitic, and even antitumor activities .

Applications De Recherche Scientifique

Thermolysis of Benzotriazole Derivatives

The gas-phase thermolysis of benzotriazole derivatives, including analogues of 2-[4-(propan-2-yl)phenyl]-2H-benzotriazole-5-amine, has been studied. This research investigates the kinetics and mechanism of their gas-phase pyrolysis, revealing the formation of aniline and various indoles as pyrolysis products. Such studies are crucial for understanding the thermal stability and decomposition pathways of these compounds (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Modification of Polymeric Materials

Benzotriazole derivatives have been utilized in modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions. These modifications have shown to enhance the thermal stability of the polymers, making them suitable for medical applications due to their improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Synthesis of Electrochromic Materials

Benzotriazole-based compounds, including those related to 2-[4-(propan-2-yl)phenyl]-2H-benzotriazole-5-amine, are integral in synthesizing electrochromic materials. These materials are crucial in developing electrochromic devices due to their ability to change color when an electrical charge is applied (Hacioglu, Toksabay, Şendur, & Toppare, 2014).

Corrosion Inhibition

Research has been conducted on the inhibition behaviour of benzotriazole derivatives, including structures related to 2-[4-(propan-2-yl)phenyl]-2H-benzotriazole-5-amine, on mild steel in acidic environments. These studies are significant in understanding how these compounds can be used as corrosion inhibitors, which is vital for protecting metals in various industrial applications (Tamil Selvi, Raman, & Rajendran, 2003).

Optical Properties in Polymer Research

Benzotriazole-based polymers, including derivatives of 2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine, have been synthesized to study their physical, optical, and electrochemical properties. These properties are crucial for applications in organic photovoltaics, where they are used as electron donors (Lee, Ha, Park, & Hwang, 2020).

Mécanisme D'action

Target of Action

The primary target of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine is the Nuclear hormone receptor family member daf-12 in Caenorhabditis elegans . This receptor plays a crucial role in the regulation of development, metabolism, and lifespan in nematodes .

Mode of Action

These interactions, which include π–π stacking and hydrogen bonding, allow the compound to bind with enzymes and receptors in biological systems .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways . These properties include anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Pharmacokinetics

The benzotriazole moiety is known to influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, which can improve its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine are largely derived from its benzotriazole core. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 2-(4-propan-2-ylphenyl)benzotriazol-5-amine susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow 2-(4-propan-2-ylphenyl)benzotriazol-5-amine with a broad spectrum of biological properties .

Cellular Effects

Benzotriazole derivatives have been shown to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that 2-(4-propan-2-ylphenyl)benzotriazol-5-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine is not well-defined due to the limited available data. Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems, suggesting that 2-(4-propan-2-ylphenyl)benzotriazol-5-amine may exert its effects at the molecular level through similar interactions .

Propriétés

IUPAC Name |

2-(4-propan-2-ylphenyl)benzotriazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-10(2)11-3-6-13(7-4-11)19-17-14-8-5-12(16)9-15(14)18-19/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQLLSICFDWTQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)